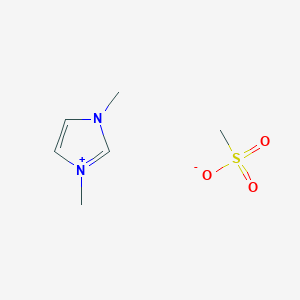

1,3-Dimethylimidazolium methanesulfonate

描述

Contextualization within Imidazolium-Based Ionic Liquid Research

Imidazolium-based ionic liquids are among the most extensively studied classes of ILs due to their synthetic accessibility, stability, and the ease with which their properties can be modified. mdpi.commsesupplies.com Within this large family, 1,3-dimethylimidazolium (B1194174) methanesulfonate (B1217627) holds a special position. Unlike the more common 1-alkyl-3-methylimidazolium salts, where the alkyl chain length is varied (e.g., butyl, hexyl), the 1,3-dimethylimidazolium cation possesses the shortest possible alkyl substituents, resulting in a unique molecular structure. electrochemsci.org

Methodological Advancements Facilitated by 1,3-Dimethylimidazolium Methanesulfonate

The study and application of this compound have spurred methodological progress in several areas of chemistry. A key area is in the synthesis of halide-free ionic liquids. Halide impurities can be detrimental in many applications, particularly in electrochemistry and catalysis. Methods have been developed for the straightforward, high-yield synthesis of 1-alkyl-3-methylimidazolium methanesulfonate salts by reacting 1-methylimidazole (B24206) with methanesulfonate esters under solventless conditions. scielo.br For this compound, which can be a solid at room temperature, this allows for facile purification through re-crystallization, yielding ultra-pure products. scielo.br

In catalysis, imidazolium-based ILs are explored as dual-functional catalysts. For instance, a related compound, 3-methyl-1-sulfonic acid imidazolium (B1220033) mesylate, which shares the methanesulfonate (mesylate) anion, has been synthesized and used effectively as a catalyst with both acidic and basic sites for organic reactions under solvent-free conditions. orgchemres.org Furthermore, the use of 1,3-dimethylimidazolium salts as organocatalysts in processes like the glycolysis of poly(ethylene terephthalate) (PET) has been investigated. qub.ac.uk The catalytic activity in such systems is often linked to the formation of N-heterocyclic carbenes (NHCs), and the structure of the 1,3-dimethylimidazolium cation is foundational to these reactive species. qub.ac.ukgoogle.com

Theoretical Frameworks for Understanding this compound Behavior

Computational chemistry provides powerful tools for understanding the behavior of this compound at a molecular level. Theoretical frameworks such as Density Functional Theory (DFT) and ab initio methods are employed to study the intricate molecular interactions between the 1,3-dimethylimidazolium cation and the methanesulfonate anion. researchgate.net These studies investigate the structures of ion pairs and clusters, revealing that the primary intermolecular forces are multiple C-H⋯O type hydrogen bonds. researchgate.net

By simulating different conformers and analyzing their relative energies, researchers can identify the most stable geometric arrangements of the ion pairs. researchgate.net These theoretical calculations are crucial for interpreting experimental data, such as vibrational spectra (IR and Raman). For example, shifts in the vibrational frequencies of the molecule compared to its free ions can be explained by calculating the difference in electron density upon ion pair formation. researchgate.net Such analyses provide deep insights into the strength and nature of interionic hydrogen bonding, which is fundamental to the liquid's macroscopic properties, including viscosity, conductivity, and thermal stability. electrochemsci.orgresearchgate.net Volumetric property studies have also explored solute-solute and solute-solvent interactions, indicating that this ionic liquid can act as a structure-breaker in aqueous solutions. researchgate.net

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O₃S | calpaclab.com |

| Molecular Weight | 192.24 g/mol | calpaclab.com |

| CAS Number | 521304-36-9 | calpaclab.comguidechem.com |

| Appearance | Viscous pale yellow liquid or solid | orgchemres.org |

| Solubility | Soluble in water | chemicalbook.com |

Note: The properties listed are based on available data from cited sources and may vary depending on purity and experimental conditions.

Physicochemical Properties of 1,3-Dimethylimidazolium Methyl Sulfate (B86663)

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O₄S | nih.gov |

| Molecular Weight | 208.24 g/mol | nih.gov |

| CAS Number | 97345-90-9 | nih.gov |

| Density | 1.33 g/mL at 20 °C | chemicalbook.com |

| IUPAC Name | 1,3-dimethylimidazol-1-ium;methyl sulfate | nih.gov |

Note: There can be confusion in literature between "methanesulfonate" and "methyl sulfate" anions. This table refers to the methyl sulfate variant, which has a different molecular formula and weight.

属性

IUPAC Name |

1,3-dimethylimidazol-1-ium;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2.CH4O3S/c1-6-3-4-7(2)5-6;1-5(2,3)4/h3-5H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCZSYMTPDSMEL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=C1)C.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465048 | |

| Record name | 1,3-Dimethylimidazolium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521304-36-9 | |

| Record name | 1,3-Dimethylimidazolium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethylimidazolium methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Purity Considerations for Academic Research

Optimized Synthesis Routes for 1,3-Dimethylimidazolium (B1194174) Methanesulfonate (B1217627)

The primary route to synthesizing 1,3-dimethylimidazolium cations involves the quaternization of an N-substituted imidazole (B134444). researchgate.net For 1,3-dimethylimidazolium methanesulfonate, this typically involves the methylation of 1-methylimidazole (B24206). The choice of methylating agent is a key determinant of the reaction's green credentials and halide content.

Traditional synthesis of imidazolium (B1220033) salts often involves the use of alkyl halides, which can lead to residual halide contamination in the final product. Halide impurities are detrimental to many electrochemical and catalytic applications. Consequently, halide-free synthesis routes are paramount for producing research-grade ionic liquids.

A prominent halide-free method is the direct alkylation of 1-methylimidazole with a non-halide methylating agent such as methyl methanesulfonate or dimethyl sulfate (B86663). The reaction with dimethyl sulfate is a well-established, efficient method for producing 1,3-dialkylimidazolium alkyl sulfate salts. psu.eduresearchgate.net A related approach involves reacting 1-methylimidazole with dimethyl carbonate. google.com While this can directly produce 1,3-dimethylimidazolium methyl carbonate, it has also been shown to unexpectedly yield 1,3-dimethylimidazolium-2-carboxylate, a stable zwitterionic intermediate. google.comrsc.org This intermediate can then be protonated with methanesulfonic acid to yield the desired halide-free ionic liquid.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are inherently less wasteful. Addition reactions, such as the direct quaternization of 1-methylimidazole with methyl methanesulfonate, exhibit 100% atom economy in theory, as all atoms from the reactants are incorporated into the final ionic liquid product. This stands in contrast to substitution or elimination reactions, where byproducts are invariably generated.

The synthesis of this compound can be designed to align with several principles of green chemistry. The use of dimethyl carbonate as a methylating agent is often considered a greener alternative to the highly toxic dimethyl sulfate. google.com Furthermore, many of these synthesis reactions can be conducted under solvent-free conditions, which eliminates the need for volatile organic compounds (VOCs), reducing waste and environmental impact. Microwave-assisted synthesis has also been employed for the alkylation of 1-methylimidazole, often leading to significantly reduced reaction times and increased energy efficiency compared to conventional heating. rsc.org

A common and controlled multi-step pathway for academic research begins with commercially available imidazole.

Step 1: Synthesis of 1-Methylimidazole Intermediate

The first step involves the selective methylation of imidazole to form the intermediate, 1-methylimidazole. This is a crucial step, as the tautomeric nature of the imidazole ring can lead to different methylation products. A typical procedure involves reacting imidazole with a methylating agent. For instance, reacting imidazole with dimethyl carbonate can produce 1-methylimidazole in high yield. The reaction is typically performed at elevated temperatures.

The resulting 1-methylimidazole is a liquid that can be purified by distillation. Characterization is essential to confirm its identity and purity before proceeding to the next step.

Step 2: Synthesis of this compound

The purified 1-methylimidazole intermediate is then subjected to a second methylation (quaternization) to form the 1,3-dimethylimidazolium cation. This is achieved by reacting 1-methylimidazole with an equimolar amount of methyl methanesulfonate. The reaction is an S_N2-type reaction where the N3 nitrogen of the imidazole ring acts as a nucleophile, attacking the methyl group of the methyl methanesulfonate. This reaction is often carried out neat (without solvent) and can be exothermic.

The final product, this compound, is typically a viscous liquid or a low-melting solid at room temperature.

Table 1: Spectroscopic Characterization Data for Synthesis Intermediates and Final Product

| Compound | Technique | Key Signals / Bands |

|---|---|---|

| 1-Methylimidazole | ¹H NMR (DMSO-d₆) | δ (ppm) ≈ 7.6 (s, 1H, NCHN), 7.1 (s, 1H, NCH), 6.8 (s, 1H, CCH), 3.6 (s, 3H, N-CH₃) |

| ¹³C NMR (DMSO-d₆) | δ (ppm) ≈ 137 (NCHN), 129 (NCH), 121 (CCH), 33 (N-CH₃) | |

| FT-IR (neat) | ν (cm⁻¹) ≈ 3100 (C-H stretch, ring), 2950 (C-H stretch, methyl), 1500 (C=N stretch) | |

| This compound | ¹H NMR (DMSO-d₆) | δ (ppm) ≈ 9.0 (s, 1H, NCHN), 7.7 (d, 2H, NCHCHN), 3.8 (s, 6H, N-CH₃), 2.4 (s, 3H, S-CH₃) orientjchem.org |

| ¹³C NMR (DMSO-d₆) | δ (ppm) ≈ 136 (NCHN), 123 (NCHCHN), 40 (S-CH₃), 36 (N-CH₃) orientjchem.org | |

| FT-IR (KBr) | ν (cm⁻¹) ≈ 3147, 2959 (C-H stretch), 1180 (S=O stretch), 1045 (S-O stretch) orientjchem.orgrsc.org |

Advanced Purification Techniques for Research-Grade this compound

Achieving the high purity (>98%) required for many research applications, particularly in electrochemistry and catalysis, necessitates advanced purification techniques to remove residual starting materials, solvents, and colored impurities. researchgate.net

Standard purification often begins with washing the crude product with a low-polarity organic solvent, such as ethyl acetate (B1210297) or diethyl ether, to remove unreacted non-polar starting materials. researchgate.net However, for research-grade material, more rigorous methods are employed.

Activated Charcoal Treatment : To remove colored impurities, the ionic liquid can be dissolved in a suitable solvent like acetonitrile (B52724) or methanol (B129727), treated with activated charcoal, and stirred, sometimes with gentle heating. google.comresearchgate.net The charcoal, which adsorbs the colored species, is then removed by filtration through a fine filter aid like Celite. The solvent is subsequently removed under high vacuum.

Liquid-Liquid Extraction : This technique is particularly effective for removing halide or other water-soluble impurities from hydrophobic ionic liquids. For hydrophilic ionic liquids like this compound, a continuous liquid-liquid extraction process may be required. google.com

Column Chromatography : While not always straightforward due to the low volatility and high polarity of ionic liquids, column chromatography can be used for achieving very high purity. Neutral alumina (B75360) is often a preferred stationary phase over silica (B1680970) gel, which can be too acidic. The choice of eluent is critical and often involves a polar solvent system.

High Vacuum Drying : The final and crucial step in purification is the rigorous removal of water and any residual volatile solvents. Due to the hygroscopic nature of many imidazolium salts, this requires drying under high vacuum at an elevated temperature for an extended period.

Table 2: Comparison of Purification Techniques

| Technique | Target Impurities | Advantages | Limitations |

|---|---|---|---|

| Solvent Washing | Unreacted starting materials, non-polar byproducts | Simple, effective for gross purification | Ineffective for polar or colored impurities |

| Activated Charcoal | Colored organic impurities | Highly effective for decolorization researchgate.net | Can be difficult to completely remove the charcoal from viscous ILs researchgate.net |

| Liquid-Liquid Extraction | Halides, water-soluble salts google.com | Efficient for removing ionic impurities | Can be complex for hydrophilic ILs, may require specialized equipment |

| Column Chromatography | Closely related organic impurities | Can achieve very high purity | Can be costly and time-consuming, requires careful selection of phases |

| High Vacuum Drying | Water, residual volatile solvents | Essential for obtaining anhydrous product | Requires specialized equipment (high vacuum pump) |

Derivatization Strategies for Tailored Research Applications

The 1,3-dimethylimidazolium cation can serve as a scaffold for creating functionalized or "task-specific" ionic liquids (TSILs). sigmaaldrich.com These are molecules designed with a specific purpose in mind, such as targeted catalysis, enhanced gas solubility, or improved extraction capabilities. psu.edu Derivatization can occur at several positions on the imidazolium ring.

Functionalization at the C2 Position : The proton at the C2 position (between the two nitrogen atoms) is the most acidic. It can be removed using a strong base to form a stable N-heterocyclic carbene (NHC). This highly reactive intermediate can then be used to form a variety of adducts, for example, by reacting with electrophiles.

Functionalization of the N-Alkyl Chains : Instead of starting with 1-methylimidazole, a precursor with a functionalized N-alkyl chain can be used. For example, starting with 1-(2-hydroxyethyl)imidazole and then methylating it would lead to a 1-(2-hydroxyethyl)-3-methylimidazolium cation. A wide range of functional groups, such as ethers, nitriles, amines, and carboxylic acids, can be incorporated into the N-alkyl chains to impart specific properties. researchgate.netacs.org For instance, attaching a nitrile group can alter the physical properties and coordination ability of the ionic liquid. acs.org

Appending Groups for Specific Tasks : Functional groups can be chosen to perform a specific task. An appended sulfonic acid group can create a Brønsted acidic ionic liquid, which can act as both a solvent and a catalyst for reactions like esterification. psu.edu An appended amine group can be used for the reversible chemical absorption of CO₂.

Table 3: Examples of Derivatization Strategies for Imidazolium-Based Ionic Liquids

| Derivatization Strategy | Example Functional Group | Resulting Cation Structure (Example) | Tailored Research Application |

|---|---|---|---|

| Appending to N-alkyl chain | -OH (Hydroxyl) | 1-(2-Hydroxyethyl)-3-methylimidazolium | Increased hydrogen bonding capability, solvent for biopolymers (e.g., cellulose) |

| Appending to N-alkyl chain | -CN (Nitrile/Cyano) | 1-(Cyanomethyl)-3-methylimidazolium | Solvent-ligand in catalysis, altered electrochemical properties acs.org |

| Appending to N-alkyl chain | -SO₃H (Sulfonic Acid) | 1-Methyl-3-(sulfopropyl)imidazolium | Brønsted acidic catalyst and solvent for esterification and hydrolysis psu.edu |

| Appending to N-alkyl chain | -NH₂ (Amine) | 1-(3-Aminopropyl)-3-methylimidazolium | CO₂ capture, base catalysis psu.edu |

Theoretical and Computational Chemistry Investigations of 1,3 Dimethylimidazolium Methanesulfonate Systems

Molecular Dynamics (MD) Simulations of 1,3-Dimethylimidazolium (B1194174) Methanesulfonate (B1217627)

Molecular dynamics simulations are a powerful computational tool used to study the physical movements of atoms and molecules. In the context of 1,3-dimethylimidazolium methanesulfonate, MD simulations provide a window into the dynamic interactions and resulting macroscopic properties of this ionic liquid.

Intermolecular Interactions and Solvation Dynamics

MD simulations reveal that the structure and dynamics of 1,3-dimethylimidazolium based ionic liquids are heavily influenced by a network of intermolecular interactions. The primary interactions are the strong Coulombic forces between the 1,3-dimethylimidazolium ([C1C1Im]+) cation and the methanesulfonate ([MeSO3]-) anion.

Studies on similar imidazolium-based ionic liquids indicate that the anion tends to be located in the vicinity of the imidazolium (B1220033) ring. nih.gov The solvation shell around the cation is composed of multiple anions, and the specific arrangement is dictated by a balance of electrostatic forces and hydrogen bonding. For instance, in 1,3-dimethylimidazolium nitrate (B79036), the first peak of the radial distribution function for the cation-anion pair is observed at approximately 5 Å, with about four nitrate anions in the first coordination shell. arxiv.org While the anion is different, this provides a general idea of the solvation structure. The addition of water to such systems can disrupt the cation-anion interactions, with water molecules forming hydrogen bonds with the anion. nih.gov

Prediction of Macroscopic Properties from Molecular Simulations

Molecular dynamics simulations can be employed to predict various macroscopic properties of ionic liquids, such as density, viscosity, and diffusion coefficients. For example, simulations of 1,3-dimethylimidazolium nitrate have been used to calculate its liquid density as a function of temperature, showing a linear dependence. arxiv.org These simulations can also predict thermodynamic properties like excess molar volumes in mixtures, which provide insights into the strength of intermolecular interactions. nih.gov For instance, a negative excess volume in ionic liquid-water mixtures suggests strong interactions between the ionic liquid components and water. nih.gov

The table below summarizes some predicted macroscopic properties for a related 1,3-dimethylimidazolium based ionic liquid from molecular dynamics simulations.

| Property | Temperature (K) | Predicted Value | Reference |

|---|---|---|---|

| Liquid Density | 353 | ~7.0% underestimated compared to experimental | arxiv.org |

| Molecular Volume | 353 | - | arxiv.org |

| Molecular Volume | 363 | ~1.5 ų larger than at 353 K | arxiv.org |

| Molecular Volume | 408 | ~7.51 ų larger than at 353 K | arxiv.org |

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and other ab initio methods are quantum mechanical calculations used to investigate the electronic structure and energetics of molecules with a high degree of accuracy. These methods are crucial for understanding the fundamental interactions within the this compound system.

Electronic Structure and Energetics of Ion Pairs

DFT calculations are instrumental in determining the most stable geometries and interaction energies of the [C1C1Im]+[MeSO3]- ion pair. Studies on similar imidazolium-based ionic liquids have shown that the anion preferentially interacts with the imidazolium ring. researchgate.net The binding energies of these ion pairs can be calculated to understand the strength of the cation-anion interaction. For 1,3-dimethylimidazolium nitrate, dispersion-corrected DFT functionals have been shown to provide more favorable binding energies compared to second-order Møller-Plesset perturbation theory (MP2). arxiv.org

Hydrogen Bonding Network Analysis within this compound

A key feature of imidazolium-based ionic liquids is the presence of hydrogen bonds, particularly involving the hydrogen atoms on the imidazolium ring. In 1,3-dimethylimidazolium methyl sulfate (B86663), a closely related ionic liquid, it has been demonstrated that C-H···O hydrogen bonding is a dominant force. acs.org Theoretical calculations and high-pressure infrared spectroscopy have shown that the imidazolium C-H groups are more favorable sites for hydrogen bonding than the methyl C-H groups in the pure ionic liquid. acs.orgnih.gov The hydrogen atoms at the C2, C4, and C5 positions of the imidazolium ring form significant hydrogen bonds with the oxygen atoms of the anion. acs.org

The table below presents the types of hydrogen bonds identified in a related imidazolium ionic liquid.

| Donor | Acceptor | Interaction Type | Significance | Reference |

|---|---|---|---|---|

| Imidazolium C(2)-H | Sulfate Oxygen | C-H···O | Dominating force | acs.orgacs.org |

| Imidazolium C(4)-H | Sulfate Oxygen | C-H···O | Significant contact | acs.org |

| Imidazolium C(5)-H | Sulfate Oxygen | C-H···O | Significant contact | acs.org |

Conformational Analysis of this compound Cation-Anion Complexes

DFT calculations are also used to explore the different possible conformations of the cation-anion complex and their relative energies. For imidazolium-based ionic liquids with anions like bis(trifluoromethylsulfonyl)imide, different conformers with varying symmetries (C1 and C2) have been identified as local and global minima, with small energy differences between them. researchgate.net The specific orientation of the methanesulfonate anion around the 1,3-dimethylimidazolium cation will determine the most stable conformations. Theoretical studies on 1-alkyl-3-methylimidazolium halides have identified four active regions around the cation where the anion can form stable ion pairs through hydrogen bonding. nih.gov This suggests that the methanesulfonate anion will also have preferred locations around the [C1C1Im]+ cation, leading to distinct low-energy conformations.

Multiscale Modeling Approaches for this compound Behavior

Multiscale modeling has emerged as a powerful paradigm for investigating the complex behavior of ionic liquids (ILs) like this compound ([C1MIM][MeSO3]). This approach bridges the gap between different time and length scales, providing a holistic understanding of the material's properties from the quantum mechanical level to macroscopic behavior. By integrating various computational techniques, researchers can elucidate structure-property relationships that are not accessible through a single simulation method.

At its core, a multiscale modeling workflow for an ionic liquid such as this compound involves a hierarchical connection of methods. This typically begins with high-accuracy quantum mechanical (QM) calculations on small, representative subsystems, such as ion pairs or small clusters. The insights and parameters derived from these QM calculations are then used to develop and refine classical force fields for large-scale molecular dynamics (MD) simulations. Finally, data from MD simulations can inform continuum models to describe bulk properties and device-scale phenomena.

Quantum Mechanical (QM) Level:

The foundation of a multiscale simulation of [C1MIM][MeSO3] lies in quantum chemistry. Methods like Density Functional Theory (DFT) are employed to study the fundamental interactions between the 1,3-dimethylimidazolium cation and the methanesulfonate anion. These calculations provide crucial information on:

Optimized Geometries: Determining the most stable spatial arrangements of the ion pair.

Interaction Energies: Quantifying the strength of the association between the cation and anion.

Charge Distribution: Understanding the distribution of electrons within the ions and the extent of charge transfer between them. This is vital for developing accurate force fields. For instance, studies on similar imidazolium-based ILs have shown that the net charges on the ions can deviate significantly from unity due to charge transfer and polarization effects.

Vibrational Frequencies: Predicting spectroscopic signatures that can be compared with experimental data.

For example, DFT studies on 1,3-dimethylimidazolium-based ILs have revealed that the primary intermolecular interactions often involve multiple C-H···O type hydrogen bonds between the cation and the anion. researchgate.net

Molecular Dynamics (MD) Level:

The parameters obtained from QM calculations, particularly the partial atomic charges, are used to construct force fields for classical molecular dynamics simulations. MD simulations can model systems containing thousands to millions of ions over nanoseconds to microseconds, providing insights into the collective behavior and dynamic properties of this compound. Key properties accessible through MD simulations include:

Structural Properties: Radial distribution functions (RDFs) that describe the local ordering of ions. For many 1,3-dimethylimidazolium ILs, RDFs show significant long-range structural correlation. nih.gov

Thermodynamic Properties: Density, heat capacity, and enthalpy of vaporization.

Transport Properties: Diffusion coefficients and ionic conductivity, which are crucial for electrochemical applications. The size of the anion is known to play a significant role in the dynamics of imidazolium-based ionic liquids. nih.gov

Interfacial Behavior: The structure and orientation of ions at interfaces, for example, with a vacuum or an electrode.

Continuum Level and Hybrid Models:

At the largest scale, continuum models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be employed. COSMO-RS is a statistical thermodynamics method based on quantum chemical calculations that can predict thermodynamic properties of liquid mixtures, such as activity coefficients, solubility, and vapor pressure. dtu.dk This method uses the screening charge density on the surface of the molecules from a COSMO calculation to determine the chemical potential of the species in solution.

For a system like this compound, COSMO-RS can be used to:

Screen for potential applications, such as gas capture, by predicting the solubility of gases like CO2.

Predict phase equilibria with other solvents.

Estimate thermodynamic properties that would be computationally expensive to determine using full MD simulations.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods represent another facet of multiscale modeling. In a QM/MM simulation, a chemically active region of the system (e.g., a solute molecule and its immediate solvent shell) is treated with quantum mechanics, while the rest of the system is modeled using classical molecular mechanics. This approach allows for the study of chemical reactions or other electronic phenomena in the condensed phase with a manageable computational cost.

The synergy between these different levels of theory is the hallmark of the multiscale modeling approach. Each level provides essential data to inform the next, enabling a comprehensive and scientifically robust investigation of the behavior of this compound from the molecular to the macroscopic scale.

Data Tables

To illustrate the type of data generated from computational studies of imidazolium-based ionic liquids, the following tables present findings for related compounds, as specific data for this compound is not widely published.

Table 1: Predicted Thermodynamic Properties of 1,3-Dimethylimidazolium Nitrate ([C1MIM][NO3]) from Molecular Dynamics Simulations. arxiv.org

| Temperature (K) | Predicted Density (g/cm³) | Predicted Molecular Volume (ų) |

| 353 | 1.28 | 239.5 |

| 363 | 1.27 | 241.0 |

| 373 | 1.26 | 242.5 |

| 383 | 1.25 | 244.0 |

| 393 | 1.24 | 245.5 |

| 408 | 1.23 | 247.0 |

This table showcases typical thermodynamic data obtained from MD simulations for a closely related 1,3-dimethylimidazolium ionic liquid.

Table 2: Calculated Interaction Energies for 1-Ethyl-3-methylimidazolium (B1214524) Methanesulfonate ([EMIM][MeSO3]) in Aqueous Solution using the NRTL model. arxiv.org

| Interaction | Energy (kJ/mol) |

| Water - Water (g11) | ~37 - 41 |

| [EMIM][MeSO3] - Water (g12) | ~45 - 49 |

This table demonstrates the interaction energies derived from thermodynamic models, which are often parameterized using experimental or simulation data. The data is for a similar ionic liquid with the same anion.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1,3 Dimethylimidazolium Methanesulfonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of 1,3-dimethylimidazolium-based ionic liquids. Both ¹H and ¹³C NMR are utilized to confirm the synthesis and purity of these compounds. The distinct chemical environments of the protons and carbons in the 1,3-dimethylimidazolium (B1194174) cation give rise to a characteristic set of signals. For instance, the proton on the C2 carbon of the imidazolium (B1220033) ring is particularly sensitive to its electronic surroundings and is often used as a probe for interionic interactions. nist.govnist.gov

Studies on related imidazolium ionic liquids demonstrate that changes in ¹H chemical shifts can indicate the strength and nature of interactions with the anion. nist.gov For example, the interaction of water with imidazolium-based ionic liquids can be investigated by observing changes in chemical shifts and through 2D ROESY data, which provides insights into the spatial proximity of different protons. nist.gov While specific data for 1,3-dimethylimidazolium methanesulfonate (B1217627) is not always detailed, the principles from studies on analogous compounds like 1-butyl-3-methylimidazolium salts are directly applicable. These studies use techniques like Saturation Transfer Difference (STD) NMR and spin-lattice relaxation rates (R₁) to probe binding and dynamics. nih.govresearchgate.net Computational DFT methods are often combined with experimental NMR to rationalize spectra, correlating computed chemical shifts with observed structural arrangements, such as the positioning of the anion relative to the cation ring. iolitec.de

Table 1: Representative NMR Data for Imidazolium-Based Ionic Liquids Note: This table is illustrative of typical data obtained for imidazolium salts. Specific shifts can vary with solvent and temperature.

| Nucleus | Assignment (Cation) | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | C(2)-H | 8.5 - 10.0 |

| ¹H | C(4,5)-H | 7.3 - 7.8 |

| ¹H | N-CH₃ | 3.8 - 4.2 |

| ¹³C | C(2) | 135 - 138 |

| ¹³C | C(4,5) | 121 - 125 |

| ¹³C | N-CH₃ | 35 - 38 |

Vibrational Spectroscopy Applications (Infrared and Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure and, crucially, the hydrogen bonding within 1,3-dimethylimidazolium methanesulfonate. The vibrational spectra provide a "molecular fingerprint," with specific peaks corresponding to the stretching and bending modes of the molecule's constituent parts.

High-pressure infrared spectroscopy studies on 1,3-dimethylimidazolium methyl sulfate (B86663) have revealed that the C-H stretching bands of the imidazolium ring show non-monotonic pressure-induced frequency shifts. sigmaaldrich.com This behavior is attributed to the strengthening of charge-enhanced C−H···O hydrogen bonds between the cation and the oxygen atoms of the methanesulfonate anion. sigmaaldrich.com It has been demonstrated that the imidazolium C−H groups are more favorable sites for hydrogen bonding compared to the methyl C−H groups. sigmaaldrich.com The analysis of C-H stretching vibrations is a common method to probe the interactions between the cation and anion, as the strength of these interactions influences the vibrational frequencies. Theoretical calculations, such as Density Functional Theory (DFT), are frequently paired with experimental spectra to make definitive vibrational assignments and to understand how intermolecular forces, like hydrogen bonds, affect the spectra.

X-ray Diffraction Techniques for Liquid Structure and Ionic Ordering Investigations

The arrangement of ions in the liquid state of this compound is investigated using X-ray diffraction (XRD) or scattering techniques. These methods provide information about the short- and long-range order within the liquid, revealing details about ion-ion correlations. For imidazolium-based ionic liquids, X-ray and neutron diffraction studies, often complemented by molecular dynamics (MD) simulations, are essential for elucidating the detailed static structure.

Research on similar ionic liquids has shown that strong Coulomb forces can lead to charge ordering that extends over several coordination shells. X-ray Photoelectron Spectroscopy (XPS) is another technique used to probe the electronic structure and atomic environment. By analyzing the core level binding energies of the constituent atoms (C, N, S, O), XPS can reveal information about the local organization of ions and the nature of the interactions between the cation and anion. For instance, shifts in binding energies can indicate the formation of specific ion complexes or changes in the electronic distribution upon interaction with other species.

Mass Spectrometry Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and assessing the purity of this compound. Electrospray Ionization (ESI) is a commonly used soft ionization technique that is well-suited for analyzing ionic liquids. In ESI-MS, the ionic liquid is introduced into the mass spectrometer in solution, and the resulting spectrum typically shows a prominent peak corresponding to the intact cation, [1,3-dimethylimidazolium]⁺.

In positive-ion mode ESI-MS, the base peak would correspond to the [DMIM]⁺ cation (C₅H₉N₂⁺), with a calculated m/z (mass-to-charge ratio) of approximately 97.08. The methanesulfonate anion (CH₃SO₃⁻) would be observed in negative-ion mode with an m/z of approximately 95.00. High-resolution mass spectrometry (HRMS) allows for the precise determination of these masses, which serves to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing further structural confirmation by analyzing the resulting fragment ions. While detailed fragmentation pathways for [DMIM][MeSO₃] are not extensively published, the techniques are standard for ionic liquid characterization. The purity is assessed by searching for peaks corresponding to potential impurities, such as starting materials from the synthesis (e.g., 1-methylimidazole) or side products.

Role of 1,3 Dimethylimidazolium Methanesulfonate As a Reaction Medium and Catalytic System Component in Organic Synthesis Research

Investigations into Reaction Mechanisms and Kinetics in 1,3-Dimethylimidazolium (B1194174) Methanesulfonate (B1217627) Media

The medium in which a reaction occurs can dramatically alter its mechanism and kinetics, and 1,3-dimethylimidazolium methanesulfonate is no exception. researchgate.netnih.gov Detailed mechanistic studies in ionic liquids are complex but crucial for optimizing their application. researchgate.netdntb.gov.ua The highly structured, ionic environment of [DMIM][MeSO3] can stabilize charged intermediates and transition states differently than molecular solvents, leading to changes in reaction rates and even altering the course of a reaction. researchgate.net

Computational studies have become invaluable for understanding the intricate interactions at a molecular level, providing insights into reaction mechanisms within ionic liquids that are not always accessible through experimental means alone. rsc.org The interactions between the ionic liquid's cations and anions with reactants, intermediates, and transition states are key to its influence. nih.gov For instance, the methanesulfonate anion's basicity and the imidazolium (B1220033) cation's potential for hydrogen bonding can activate substrates. nih.govresearchgate.net

Kinetic studies on the formation of sulfonate esters, a reaction directly relevant to the methanesulfonate anion, provide a clear example of mechanism and rate dependence on the reaction environment. Research on the formation of methyl methanesulfonate from methanol (B129727) and methanesulfonic acid shows that the reaction proceeds via protonation of the alcohol, followed by nucleophilic attack by the sulfonate anion. researchgate.netresearchgate.net The rate of this reaction is highly sensitive to conditions such as temperature, water content, and the presence of a base. researchgate.netpqri.org In systems mimicking the partial neutralization of the acid (as in a salt-like ionic liquid), the formation of the ester is dramatically reduced. researchgate.netresearchgate.net This demonstrates that the equilibrium and kinetics are finely balanced and can be controlled by the composition of the ionic liquid medium.

Table 1: Kinetic Data for Methanesulfonate Ester Formation and Solvolysis This table presents kinetic data for the formation and subsequent alcoholysis of various methanesulfonate esters, illustrating the reaction dynamics involving the methanesulfonate moiety. Data adapted from a study on sulfonate ester formation. enovatia.com

| Sulfonate Ester | Formation Temperature (°C) | Forward Rate (s⁻¹) | Alcoholysis Rate (L·mol⁻¹·s⁻¹) |

| Methyl methanesulfonate | 60 | 7.10 x 10⁻⁸ | 8.50 x 10⁻⁷ (Methanol) |

| Ethyl methanesulfonate | 70 | 7.90 x 10⁻⁸ | 6.00 x 10⁻⁷ (Ethanol) |

| Isopropyl methanesulfonate | 70 | 2.26 x 10⁻⁷ | 1.03 x 10⁻⁶ (Isopropanol) |

Applications in Esterification and Transesterification Reactions

This compound and related ionic liquids have been effectively used as media for esterification and transesterification reactions, which are fundamental transformations in organic synthesis. tcichemicals.com Their utility stems from their ability to dissolve polar substrates like alcohols and carboxylic acids while often facilitating product separation.

A notable application is in the glycolysis of poly(ethylene terephthalate) (PET), a transesterification process for chemical recycling. While the specific catalyst studied was 1,3-dimethylimidazolium-2-carboxylate, its performance provides insight into the role of the 1,3-dimethylimidazolium cation. qub.ac.uk The study showed that the imidazolium-based catalyst was significantly more effective than its acetate (B1210297) counterpart, suggesting that the cation plays a direct role in the catalytic mechanism, potentially through the formation of an N-heterocyclic carbene (NHC) that acts as the true catalytic species. qub.ac.ukresearchgate.net

Table 2: Influence of Catalyst on PET Glycolysis at 190°C This interactive table shows the superior performance of an imidazolium-based zwitterionic pre-catalyst compared to a standard basic ionic liquid in the transesterification of PET with ethylene (B1197577) glycol. qub.ac.uk

| Time (min) | PET Conversion (%) with 1,3-dimethylimidazolium-2-carboxylate | PET Conversion (%) with 1,3-dimethylimidazolium acetate |

| 30 | >70 | ~20 |

| 60 | 100 | ~35 |

| 180 | 100 | 100 |

Furthermore, methanesulfonic acid itself is a known and effective catalyst for the transesterification of vegetable oils to produce fatty acid methyl esters (biodiesel). google.com In a system using this compound, the methanesulfonate anion could act as a Brønsted basic catalyst, while the entire ionic liquid provides a suitable reaction environment.

Catalyst Design and Reusability Studies in this compound Systems

A major advantage of using ionic liquids in catalysis is the potential for catalyst immobilization and reuse, which is a cornerstone of green chemistry. mdpi.compsu.edu The non-volatile nature of [DMIM][MeSO3] means it can be retained in the reactor while products are extracted, allowing the catalytic system to be recycled for multiple runs. youtube.compsu.edu

Research has focused on several strategies for catalyst design within ionic liquid systems:

Task-Specific Ionic Liquids: These are designed where the cation or anion has a specific functional group that imparts catalytic activity. mdpi.comyoutube.com For example, attaching a sulfonic acid group to the imidazolium cation creates a Brønsted acidic catalyst that is easily recyclable. researchgate.netresearchgate.net

Homogeneous and Heterogeneous Basic Ionic Liquids: Basic anions can be used to catalyze a range of reactions, although stability can be a concern. rsc.org The methanesulfonate anion is a weak base, but in certain reactions, this can be sufficient to promote catalysis.

Supported Ionic Liquid Catalysis (SILC): This concept involves immobilizing a thin layer of an ionic liquid, in which a homogeneous catalyst is dissolved, onto a solid support material. acs.org This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and potential for use in fixed-bed reactors), while significantly reducing the required volume of the ionic liquid. acs.org

Studies on the alkylation of 2-naphthol (B1666908) in a related imidazolium ionic liquid demonstrated that the solvent could be recovered and reused multiple times with no discernible decrease in reaction yield or selectivity, highlighting the robustness and recyclability of these systems. psu.edu Similarly, a Brønsted acid ionic liquid used for the Biginelli reaction was successfully recycled and reused six times without a significant loss of its catalytic efficiency. nih.gov

Enhancement of Reaction Selectivity and Yield

The unique solvation properties of ionic liquids can be harnessed to control reaction selectivity, such as chemo-, regio-, and stereoselectivity, often leading to higher yields of the desired product compared to conventional solvents. researchgate.netmq.edu.au

A clear example is the regioselective alkylation of ambident nucleophiles like indole (B1671886) and 2-naphthol. In a room temperature ionic liquid like 1-butyl-3-methylimidazolium hexafluorophosphate, which shares the imidazolium core with [DMIM][MeSO3], alkylation occurs with high selectivity at the heteroatom (N-alkylation for indole, O-alkylation for 2-naphthol). psu.edursc.org This is attributed to the ionic liquid's ability to solvate the anionic nucleophile and influence its reactivity profile, favoring one reaction site over another.

Table 3: Regioselective Alkylation of Indole in an Imidazolium-Based Ionic Liquid This table shows the product distribution for the alkylation of indole with various alkyl halides, demonstrating high selectivity for N-alkylation over C-alkylation in an ionic liquid medium. psu.edu

| Alkylating Agent | Reaction Time (h) | Total Yield (%) | N-alkylation : C-alkylation Ratio |

| C₂H₅I | 2 | 95 | > 99 : 1 |

| C₄H₉Br | 3 | 98 | > 99 : 1 |

| CH₂=CHCH₂Br | 2 | 96 | > 99 : 1 |

| C₆H₅CH₂Br | 2 | 98 | 95 : 5 |

Control over regioselectivity has also been demonstrated in the acetylation of cellulose (B213188). researchgate.net By choosing different ionic liquids and acetylating agents, researchers could direct the substitution to different hydroxyl groups (at the C2, C3, or C6 positions) on the anhydroglucose (B10753087) unit of cellulose, obtaining products with distinct properties from the same starting material. researchgate.net

Solvent-Free and Hybrid Reaction Systems Incorporating this compound

To further enhance the environmental credentials of chemical processes, systems that minimize or eliminate the use of traditional solvents are highly desirable. Ionic liquids like this compound can be central to these advanced reaction setups.

Solvent-Free (Neat) Reactions: In some cases, the ionic liquid itself can act as both the catalyst and the reaction medium, eliminating the need for any other solvent. researchgate.netnih.gov For instance, the synthesis of dihydropyrimidinones via the Biginelli reaction has been successfully carried out using just 5 mol% of a catalytic ionic salt under neat (solvent-free) conditions, resulting in high yields and a simplified, environmentally benign process. nih.gov

Hybrid and Biphasic Systems: These systems leverage the immiscibility of ionic liquids with certain other solvents (like nonpolar organic solvents or supercritical fluids) to create multiphase reaction environments. rsc.org In a typical biphasic setup, the catalyst is dissolved in the ionic liquid phase, while the reactants are introduced and the products are extracted into a second, immiscible phase. rsc.org This allows for continuous operation and easy separation of the product from the catalyst-containing ionic liquid phase, which can then be recycled. rsc.org A particularly promising hybrid system combines ionic liquids with supercritical carbon dioxide (scCO₂). The catalyst remains in the ionic liquid, and the products can be extracted with scCO₂, which is easily removed and recycled after separation. rsc.orgresearchgate.net

Electrochemical Research and Electrolyte System Development Using 1,3 Dimethylimidazolium Methanesulfonate

Studies on Charge Transport and Ionic Conductivity Mechanisms

The mechanism of charge and mass transport in imidazolium-based ionic liquids is a central theme of investigation. Studies on related compounds, such as 1,3-dimethylimidazolium (B1194174) dimethylphosphate, reveal that charge transport in the bulk liquid is the dominant physical mechanism at higher frequencies, while electrode polarization effects are more prominent at lower frequencies. nih.govaps.org The movement of ions in these liquids is complex and does not solely depend on the individual mobility of cations and anions. Instead, it is influenced by strong Coulombic interactions between the ions. nih.gov

The ionic conductivity of 1,3-dimethylimidazolium-based ionic liquids generally increases with temperature. This is attributed to a decrease in viscosity and a corresponding increase in ion mobility. electrochemsci.org The temperature dependence of conductivity for many ionic liquids can be described by the Vogel-Fulcher-Tammann (VFT) equation, which models the relationship between conductivity and temperature. nih.govmdpi.com Research has shown that the VFT temperature dependence of DC conductivity is primarily due to a similar temperature dependence of ion mobility, whereas the number density of charge carriers follows an Arrhenius-type thermal activation. nih.govaps.org Extrapolating this to room temperature suggests that nearly all potential charge carriers are actively participating in the conduction process. nih.govaps.org

The molar conductivity (Λ) of 1,3-dimethylimidazolium-based ionic liquids also rises with temperature, reflecting an enhanced ability of the ions to conduct electricity per unit molar concentration at higher temperatures. electrochemsci.org The relationship between molar conductivity, ionicity (the fraction of dissociated ions), and the diffusion coefficients of the cation and anion is described by the Nernst-Einstein equation. mdpi.com

Table 6.1.1: Molar Conductivity of Selected 1,3-Dimethylimidazolium-Based Ionic Liquids at Various Temperatures This table presents data for related 1,3-dimethylimidazolium-based ionic liquids to illustrate general trends.

| Temperature (K) | Molar Conductivity (Λ) of [Mmim][DMP]* (S·cm²/mol) | Molar Conductivity (Λ) of [Mmim][N(CN)₂]* (S·cm²/mol) | Molar Conductivity (Λ) of [Mmim][NTf₂]* (S·cm²/mol) |

| 303.15 | 0.62 | 4.90 | 2.11 |

| 313.15 | 0.98 | 6.42 | 3.01 |

| 323.15 | 1.48 | 8.11 | 4.09 |

| 333.15 | 2.14 | 9.96 | 5.34 |

| 343.15 | 2.99 | 11.96 | 6.77 |

| 353.15 | 4.07 | 14.12 | 8.38 |

| Data sourced from a study on 1,3-dimethylimidazolium dicyanamide (B8802431) ([Mmim][N(CN)₂]), bis(trifluoromethanesulfonyl)imide ([Mmim][NTf₂]), and dimethylphosphate ([Mmim][DMP]). electrochemsci.org |

Electrode-Interface Investigations in 1,3-Dimethylimidazolium Methanesulfonate-Based Electrolytes

Understanding the behavior of ionic liquids at electrode interfaces is critical for their application in electrochemical devices. nih.govacs.org Investigations into the interfacial properties of imidazolium-based ionic liquids with the methanesulfonate (B1217627) anion have been conducted on various electrode substrates, including glassy carbon and platinum. nih.govacs.org

Key findings show that the nature of the anion significantly influences interfacial characteristics. Anions with higher charge density tend to result in higher surface tension. nih.govacs.org Studies comparing aprotic imidazolium (B1220033) ILs (like this compound) with their protic counterparts reveal that the protic versions exhibit lower surface tension and smaller contact angles. nih.govacs.org

In the context of electrodeposition, methanesulfonate-based electrolytes have been studied as an alternative to traditional sulfuric acid baths. For copper deposition, for instance, a much smaller overpotential is required in a methanesulfonic acid (MSA) bath, and the nucleation rate is higher. researchgate.net This suggests favorable interfacial kinetics. The coordination of copper species was found to be the same in both methanesulfonate and sulfate (B86663) electrolytes, indicating the electrolyte anion did not fundamentally alter the electroactive species. researchgate.net Furthermore, investigations of 1-ethyl-3-methylimidazolium (B1214524) methanesulfonate on Fe-Cr alloys have explored double-layer capacitance and oxide formation, providing insights into the capacitive properties at the electrode-electrolyte interface. sigmaaldrich.com

Table 6.2.1: Interfacial Properties of Imidazolium-Based Ionic Liquids This table includes data for ionic liquids containing the methanesulfonate anion to provide context for interfacial behavior.

| Ionic Liquid Cation | Ionic Liquid Anion | Substrate | Contact Angle (°) at 293.15 K |

| 1-Ethyl-3-methylimidazolium | Methanesulfonate | Glassy Carbon | Data not specified in sources |

| 1-Ethyl-3-methylimidazolium | Methanesulfonate | Platinum | Data not specified in sources |

| Protic Imidazolium Analogues | Methanesulfonate | Glassy Carbon | Lower than aprotic analogues nih.govacs.org |

| Protic Imidazolium Analogues | Methanesulfonate | Platinum | Lower than aprotic analogues nih.govacs.org |

Applications in Advanced Energy Storage Systems Research (e.g., supercapacitors, batteries)

Ionic liquids based on 1,3-dimethylimidazolium cations are considered promising electrolytes for advanced energy storage systems. msesupplies.commdpi.com Their non-volatile nature, high ionic conductivity, and wide electrochemical stability window make them attractive alternatives to conventional organic solvent-based electrolytes in devices like supercapacitors and batteries. researchgate.net

In the field of supercapacitors, or electrical double-layer capacitors (EDLCs), the electrolyte is a critical component that dictates the device's operating voltage and, consequently, its energy and power density. Imidazolium-based ionic liquids are frequently studied for this purpose. researchgate.net For example, 1-ethyl-3-methylimidazolium tetrafluoroborate (B81430) has been used in EDLCs with microporous carbon electrodes, chosen for its wide potential window and good conductivity. researchgate.net While specific studies focusing solely on this compound in fully assembled supercapacitors are not detailed in the provided results, its properties align with the requirements for such applications. The substitution of the acidic proton at the C2 position of the imidazolium ring with a methyl group, as in 1-propyl-2,3-dimethylimidazolium bis(trifluoromethyl)imide, has been investigated to enhance stability in Li-ion cell applications. mdpi.com These research directions highlight the ongoing effort to tailor imidazolium cations, including the 1,3-dimethylimidazolium structure, for next-generation energy storage. mdpi.com

Electrochemical Stability and Cycling Performance Studies

Electrochemical stability is a crucial parameter for an electrolyte, as it defines the potential window within which a device can operate without electrolyte degradation. nih.gov At potentials beyond this window, undesirable reactions occur, leading to instability and a decline in performance. nih.gov Research on 1,3-dimethylimidazolium-based ionic liquids has established their electrochemical windows, which are generally wider than those of many 1-alkyl-3-methylimidazolium ionic liquids with the same anions. electrochemsci.org This enhanced stability is often attributed to the higher structural symmetry and smaller size of the 1,3-dimethylimidazolium cation. electrochemsci.org

However, studies on structurally related compounds offer a nuanced perspective. For instance, replacing the hydrogen at the C2 position of the imidazolium ring with a methyl group in 1-propyl-2,3-dimethylimidazolium bis(trifluoromethyl)imide did not lead to an expected increase in the electrochemical stability window when compared to 1-ethyl-3-methylimidazolium tetrafluoroborate; both began to decompose at a cell potential of 2.75 V. mdpi.com Nonetheless, the decomposition intensity for the C2-methylated ionic liquid was significantly lower, suggesting improved kinetic stability. mdpi.com

Good cycling performance—the ability of an energy storage device to maintain its capacity over many charge-discharge cycles—is directly dependent on the electrochemical stability of the electrolyte. Electrolyte degradation can lead to increased internal resistance, loss of active material, and a rapid fade in capacity. The inherent stability of 1,3-dimethylimidazolium-based electrolytes suggests their potential for enabling long-cycle-life applications, although specific cycling data for devices using this compound was not available in the provided search results.

Table 6.4.1: Electrochemical Stability Windows (ESW) for Imidazolium-Based Ionic Liquids

| Ionic Liquid | ESW (V) | Measurement Conditions |

| 1,3-dimethylimidazolium dicyanamide | > 4.5 | Pt electrode, 303.15 K electrochemsci.org |

| 1,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide | > 4.5 | Pt electrode, 303.15 K electrochemsci.org |

| 1,3-dimethylimidazolium dimethylphosphate | > 4.5 | Pt electrode, 303.15 K electrochemsci.org |

| 1-propyl-2,3-dimethylimidazolium bis(trifluoromethyl)imide | ~2.75 | Micro-mesoporous carbon electrode mdpi.com |

| 1-ethyl-3-methylimidazolium tetrafluoroborate | ~2.75 | Micro-mesoporous carbon electrode mdpi.com |

Corrosion Inhibition Research in this compound Electrochemical Cells

Imidazolium-based ionic liquids have been extensively researched as effective corrosion inhibitors for metals in aggressive acidic environments. researchgate.net Studies on close analogues, such as 1-ethyl-3-methylimidazolium methanesulfonate (EMIM[MS]) and 1-butyl-3-methylimidazolium methanesulfonate ([C₄MIM][OMs]), demonstrate excellent performance in protecting carbon steel. imim.plnih.gov

The inhibition mechanism involves the adsorption of the ionic liquid molecules onto the metal surface, forming a protective barrier film that retards the corrosion process. researchgate.netimim.plnih.gov This adsorption is typically found to be a physical adsorption process. researchgate.netimim.pl Research indicates that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, often with a stronger effect on the anodic process. researchgate.netimim.pl

The inhibition efficiency increases with the concentration of the ionic liquid. imim.plnih.gov For instance, [C₄MIM][OMs] achieved a maximum inhibition efficiency of over 90% at a concentration of 0.8 g/L for mild steel in a sulfuric acid solution. nih.govresearchgate.net The molecular structure plays a key role; the presence of heteroatoms like nitrogen and sulfur, along with the aromatic imidazolium ring, facilitates strong adsorption onto the metal surface. researchgate.net Specifically, the methanesulfonate anion, containing a highly electronegative sulfur atom, is thought to contribute significantly to the superior inhibition performance compared to other anions like acetate (B1210297). researchgate.netimim.pl

Table 6.5.1: Corrosion Inhibition Efficiency of Imidazolium Methanesulfonates on Steel

| Inhibitor | Concentration | Medium | Method | Max. Inhibition Efficiency (%) |

| 1-Ethyl-3-methylimidazolium methanesulfonate (EMIM[MS]) | Varies | 2 M HCl | Weight Loss, Polarization, EIS | >90 (at 0.01 M) imim.pl |

| 1-Butyl-3-methylimidazolium methanesulfonate ([C₄MIM][OMs]) | 0.8 g/L | 1 M H₂SO₄ | Weight Loss | 85.71 nih.govresearchgate.net |

| 1-Butyl-3-methylimidazolium methanesulfonate ([C₄MIM][OMs]) | 0.8 g/L | 1 M H₂SO₄ | Polarization | 92.5 nih.govresearchgate.net |

| 1-Butyl-3-methylimidazolium methanesulfonate ([C₄MIM][OMs]) | 0.8 g/L | 1 M H₂SO₄ | EIS | 91.1 nih.govresearchgate.net |

Biomass Processing and Biorefinery Research Applications of 1,3 Dimethylimidazolium Methanesulfonate

Pretreatment Methodologies for Lignocellulosic Biomass Using 1,3-Dimethylimidazolium (B1194174) Methanesulfonate (B1217627)

The effective utilization of lignocellulosic biomass, a renewable and abundant resource, is often hindered by its complex and rigid structure. Pretreatment is a critical step to break down this structure, making the components more accessible for subsequent conversion processes. Ionic liquids, including 1,3-dimethylimidazolium methanesulfonate, have emerged as promising solvents for this purpose. uu.nl

The primary goal of pretreatment with this compound is to dissolve the lignocellulosic components, primarily cellulose (B213188), hemicellulose, and lignin (B12514952), thereby disrupting the recalcitrant matrix. This dissolution process is a crucial step for the valorization of biomass. uu.nl Research has indicated that while various imidazolium-based ionic liquids are effective, the choice of both cation and anion significantly influences the dissolution efficiency of specific biomass components. For instance, this compound has been noted for its high efficacy in dissolving lignin. uu.nl The ability of this ionic liquid to dissolve wood and other lignocellulosic materials is a key aspect of its application in biomass valorization strategies. uu.nl By overcoming the insolubility of these materials in common solvents, this compound facilitates access to the polymeric components for further processing into biofuels and value-added chemicals. uu.nl

Dissolution Mechanisms of Biopolymers (e.g., cellulose) in this compound Media

The dissolution of biopolymers like cellulose and lignin in ionic liquids such as this compound is a complex process driven by specific molecular interactions. While many common solvents are incapable of breaking down the extensive hydrogen-bonding network of cellulose, certain ionic liquids can effectively disrupt these interactions.

Computational and experimental studies suggest that the anions and cations of the ionic liquid play distinct roles. The anion is primarily responsible for forming new hydrogen bonds with the hydroxyl groups of the cellulose chains, thereby breaking the intra- and intermolecular hydrogen bonds that give cellulose its crystalline structure. The cation's role is thought to be in solvating the cellulose chains once the hydrogen bonds are disrupted.

In the case of this compound, the methanesulfonate anion ([MeSO3]⁻) interacts with the cellulose's hydroxyl protons, while the 1,3-dimethylimidazolium cation ([DMIM]⁺) interacts with the oxygen atoms of the hydroxyl groups. This cooperative action effectively separates the polymer chains, leading to dissolution. The solubility of different biopolymers can be tuned by altering the ionic liquid's cation and anion combination. researchgate.net Notably, this compound has been identified as a particularly effective solvent for lignin, achieving high solubility for this complex aromatic polymer. uu.nl This selectivity is crucial for biorefinery processes that aim to fractionate biomass into its principal components for separate valorization streams. uu.nlresearchgate.net

Enzymatic Catalysis and Biocatalysis in this compound Systems

The integration of biological catalysts, such as enzymes, with ionic liquid-based processes offers a promising avenue for green chemistry and biorefining. This compound has been explored as a solvent medium for enzymatic reactions. researchgate.net The use of ionic liquids can offer advantages such as enhanced substrate solubility, improved enzyme stability, and the potential for catalyst recycling.

Research has demonstrated the feasibility of conducting enzymatic reactions in systems containing this compound. researchgate.net For instance, it has been used as a reaction medium for the esterification of carboxylic acids, a fundamental reaction in organic synthesis. researchgate.net In one study, the use of this ionic liquid in the esterification of N-Phenylglycine with isopentyl alcohol at 80°C resulted in a 75% yield. smolecule.com This indicates that the ionic liquid can provide a suitable environment for the enzyme to function effectively.

Once dissolved in an ionic liquid like this compound, lignocellulosic material becomes more susceptible to a range of transformations, including enzymatic oxidations. uu.nl However, the catalytic activity can be highly dependent on the specific ionic liquid used. For example, in the oxidation of veratryl alcohol, a lignin model compound, the reaction rate in 1-ethyl-3-methylimidazolium (B1214524) methanesulfonate was only slightly higher than in water, suggesting that the choice of cation and anion pair is critical for optimizing catalytic performance. uu.nl

Table 1: Example of Enzymatic Reaction in this compound This table presents data from a study on the esterification of N-Phenylglycine.

| Catalyst System | Reaction Medium | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ionic liquid | This compound | 80 | 75 smolecule.com |

Regeneration and Recovery of Biomass Components

A critical aspect of the economic and environmental viability of using ionic liquids in biorefineries is the ability to regenerate the dissolved biomass components and recover the ionic liquid for reuse. After the dissolution of lignocellulosic biomass in this compound, anti-solvents such as water, ethanol, or acetone (B3395972) can be added to the solution. This addition causes the dissolved biopolymers, like cellulose, to precipitate out of the solution, allowing for their collection as a solid material.

Fundamental Studies of Solvation and Intermolecular Interactions in 1,3 Dimethylimidazolium Methanesulfonate Solutions

Ion-Solvent and Ion-Ion Interaction Characterization

The interactions within 1,3-dimethylimidazolium (B1194174) methanesulfonate (B1217627) ([DMIM]⁺[MeSO₃]⁻) solutions are governed by a complex interplay of electrostatic forces, hydrogen bonding, and van der Waals forces. At the molecular level, the primary interactions are between the 1,3-dimethylimidazolium cation ([DMIM]⁺) and the methanesulfonate anion ([MeSO₃]⁻), and between these ions and surrounding solvent molecules.

Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating these interactions. For the closely related 1,3-dimethylimidazolium methylsulfate (B1228091) ([DMIM][MeSO₄]), DFT investigations have shown that the most significant intermolecular force in ion pairs and their clusters is the formation of multiple C-H···O type hydrogen bonds. researchgate.net The hydrogen atoms on the imidazolium (B1220033) ring of the [DMIM]⁺ cation, particularly the one at the C2 position, are acidic and act as hydrogen bond donors to the oxygen atoms of the anion. researchgate.net This type of specific interaction is a defining characteristic of many imidazolium-based ionic liquids.

When dissolved in a solvent, ion-solvent interactions compete with and modify the inherent ion-ion interactions. In aqueous solutions, water molecules can form hydrogen bonds with both the cation and the anion, leading to the formation of solvation shells. The orientation of water molecules around the alkyl chains of the cation can be influenced by hydrophobic effects, adding another layer of complexity to the solvation structure. iastate.edu The study of apparent molar properties, such as apparent molar volume, provides insight into these solute-solvent and solute-solute interactions, helping to characterize the structure-making or structure-breaking ability of the ionic liquid in solution. researchgate.net

Effect of Co-solvents (e.g., water, alcohols) on Solvation Dynamics and Local Structure

The introduction of co-solvents, such as water or alcohols, into 1,3-dimethylimidazolium methanesulfonate significantly alters the solvation environment, dynamics, and the local structural arrangement of ions. The properties of these mixtures are not merely an average of the pure components but are dictated by the specific and competitive interactions between all species present.

In aqueous solutions, water molecules disrupt the ionic liquid's network structure by solvating both the cations and anions. Water can act as both a hydrogen bond donor and acceptor, interacting with the methanesulfonate anion's oxygen atoms and the imidazolium cation's acidic protons. This leads to the formation of hydration shells around the ions. semanticscholar.org The dynamics of these water molecules within the solvation shell are considerably different from bulk water. Studies on similar systems have shown that the presence of ions can slow down the local water dynamics, a phenomenon attributed to the strong electrostatic fields and hydrogen bonding within the hydration shell. semanticscholar.org The solvent relaxation dynamics in aqueous IL solutions can occur over a wide range of timescales, from ultrafast librational motions to slower diffusional rearrangements of ions and solvent molecules. nih.gov

Alcohols, as co-solvents, introduce both polar (hydroxyl group) and non-polar (alkyl chain) moieties, leading to more complex solvation scenarios. There is a competitive solvation process where both the alcohol and the IL anion interact with the imidazolium cation. researchgate.net The alkyl chain of the alcohol can interact with the methyl groups of the [DMIM]⁺ cation via van der Waals forces, while the hydroxyl group can form hydrogen bonds. Studies on mixtures of 1,3-dimethylimidazolium methylsulfate with methanol (B129727) have shown that the volumetric properties are strongly influenced by these competing interactions. researchgate.net The addition of a co-solvent can lead to the dissipation of the distinct polar and non-polar domains that often characterize pure ionic liquids, affecting properties like viscosity and ionic conductivity. bhu.ac.in

Thermodynamic Analyses of Mixing and Solution Behavior

The thermodynamic properties of this compound solutions provide macroscopic insights into the microscopic interactions and structural arrangements. Key parameters such as excess molar volume, viscosity deviations, and heats of mixing are crucial for understanding the non-ideal behavior of these mixtures.

Excess Molar Volume and Viscosity Deviation Studies

Excess molar volume (VE) is a measure of the non-ideal mixing behavior of solutions, indicating the volume change upon mixing compared to an ideal solution. A negative VE suggests stronger interactions between the unlike molecules (ion-solvent) or more efficient packing in the mixture than in the pure components. Conversely, a positive VE indicates weaker interactions or structural effects that cause volume expansion.

For the closely related system of 1,3-dimethylimidazolium methylsulfate ([DMIM][MeSO₄]) mixed with methanol, experimental data shows negative excess molar volumes across the entire composition range at various temperatures and pressures. researchgate.net This suggests that the interactions between the ionic liquid and methanol, likely through hydrogen bonding, and the interstitial accommodation of methanol molecules within the IL structure lead to a more compact packing of the mixture. researchgate.net The magnitude of these negative deviations often decreases with increasing temperature, indicating that thermal expansion effects can counteract the packing efficiency. researchgate.net

The table below presents the excess molar volume for binary mixtures of 1,3-dimethylimidazolium methylsulfate and methanol at 313.15 K and 0.1 MPa.

| Mole Fraction of IL (x₁) | VE (cm³·mol⁻¹) |

|---|---|

| 0.1251 | -0.45 |

| 0.2223 | -0.70 |

| 0.3475 | -0.89 |

| 0.4811 | -0.96 |

| 0.6134 | -0.91 |

| 0.7623 | -0.71 |

| 0.8901 | -0.39 |

Viscosity deviation (Δη), another indicator of non-ideal behavior, reflects the difference between the measured viscosity of the mixture and the mole-fraction-weighted average of the pure component viscosities. Negative deviations are often attributed to the disruption of the highly ordered and viscous structure of the pure ionic liquid by the less viscous solvent. In contrast, positive deviations can indicate the formation of new, strong intermolecular interactions that hinder flow. For many imidazolium-based ILs mixed with molecular solvents like water or alcohols, negative viscosity deviations are common.

Heat of Mixing and Enthalpy of Association Studies

The heat of mixing, or excess enthalpy (HE), provides direct information about the energetics of the interactions in a solution. An exothermic mixing process (negative HE) indicates that the formation of new bonds between the solute and solvent is energetically more favorable than the interactions within the pure components. An endothermic process (positive HE) suggests the opposite.

For aqueous solutions of similar ionic liquids, such as 1-ethyl-3-methylimidazolium-based compounds, the solution enthalpies have been measured to understand the effect of the anion on the interactions with water. nih.gov These studies reveal that hydrogen bonding is a primary contributor to the intermolecular interactions in aqueous solutions of ILs. nih.gov The enthalpy of solution is a key parameter for predicting the temperature dependence of solubility.

The enthalpy of vaporization (ΔlgHm°) is another crucial thermodynamic property, reflecting the energy required to overcome the intermolecular forces in the liquid phase. While direct measurement for many ILs is challenging due to their low volatility, various indirect methods and computational approaches are used for its estimation. This data is essential for calculating the enthalpy of solvation, which quantifies the interaction energy between the IL and the solvent. For a series of imidazolium-based ionic liquids with the methanesulfonate anion, comprehensive thermodynamic studies have been undertaken to determine vaporization enthalpies, which are critical for chemical engineering process calculations.

Transport Property Investigations (e.g., self-diffusion, ion mobility)

Transport properties, such as self-diffusion and ion mobility, describe the movement of ions and molecules within the solution and are fundamentally linked to the solution's structure, viscosity, and intermolecular forces.

Studies on similar imidazolium-based ionic liquids have shown that the cation often diffuses slightly faster than the anion, although this can vary depending on the specific ions and the solvent. The degree of ion association or clustering in the solution also strongly influences diffusion. If ions move as pairs or larger aggregates, their effective diffusion rate will be lower than that of free, dissociated ions.

The table below shows self-diffusion coefficients for the closely related 1-ethyl-3-methylimidazolium (B1214524) cation ([EMIM]⁺) with different anions, illustrating the influence of the anion on transport properties.

| Anion | DS+ (10⁻¹¹ m²·s⁻¹) |

|---|---|

| [CF₃SO₃]⁻ | 1.70 |

| [CH₃SO₃]⁻ | 2.03 |

| [TCB]⁻ | 1.18 |

| [FAP]⁻ | 1.55 |

Ion mobility refers to the velocity of an ion in a medium under the influence of an electric field. It is directly related to the ionic conductivity of the solution. Techniques like ion mobility spectrometry (IMS) coupled with mass spectrometry can provide detailed information about the size, shape, and charge of ions and their clusters. The mobility of an ion is dependent on its charge, mass, and its collision cross-section with the surrounding medium. In ionic liquid solutions, ion mobility is hindered by the high viscosity and strong ion-ion interactions. The extent of ion dissociation plays a critical role; a higher concentration of free ions leads to higher ionic conductivity and mobility.

Structure Performance Relationships in 1,3 Dimethylimidazolium Methanesulfonate Based Research Systems

Correlating Anion and Cation Structural Variations with Functional Performance

The functional performance of imidazolium-based ionic liquids is a direct consequence of the intricate interplay between the structural characteristics of their constituent cations and anions. Properties such as hydrophobicity, polarizability, and ionic size are key determinants of their behavior in various systems. researchgate.net

Variations in the cation structure also profoundly impact the IL's properties. For instance, in biocatalytic applications involving enzyme inhibition, double-ring cations were associated with the strongest inhibition, highlighting the effect of cation size and shape. researchgate.net The substitution on the imidazolium (B1220033) ring is also a critical factor. The structure of 1-methyl-1H-imidazol-3-ium methanesulfonate (B1217627), a closely related compound, is held together by a strong N—H⋯O hydrogen bond between the cation and the anion. iucr.org The elongation of alkyl chains on the imidazolium cation generally leads to a significant reduction in fluidity and ionic conductivity. psu.edu This demonstrates that even subtle changes to the cation's molecular structure can have a substantial impact on the macroscopic properties and functional performance of the ionic liquid.

Impact of Alkyl Chain Length on Specific Research Applications

The length of the alkyl chain substituent on the 1,3-dialkylimidazolium cation is a fundamental design parameter that significantly influences the physicochemical properties and, consequently, the performance of the ionic liquid in specific applications. A systematic increase in the alkyl chain length generally leads to predictable changes in properties such as density, viscosity, and conductivity.